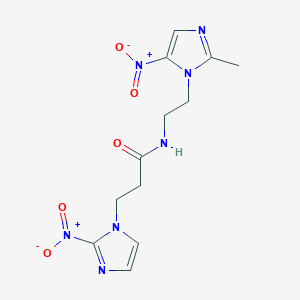
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide
Description
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their antimicrobial properties and are widely used in the treatment of infections caused by anaerobic bacteria and protozoa.
Properties
CAS No. |
154094-90-3 |
|---|---|
Molecular Formula |
C12H15N7O5 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide |
InChI |
InChI=1S/C12H15N7O5/c1-9-15-8-11(18(21)22)17(9)7-4-13-10(20)2-5-16-6-3-14-12(16)19(23)24/h3,6,8H,2,4-5,7H2,1H3,(H,13,20) |
InChI Key |
VALXKZQMIDSFJS-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CCNC(=O)CCN2C=CN=C2[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
N-[3-[2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]-2-nitro-2H-imidazol-1-y l]propanamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide typically involves the reaction of 2-methyl-5-nitroimidazole with appropriate alkylating agents. One common method involves the use of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride and 1-(2-bromoethyl)-2-methyl-5-nitroimidazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
Scientific Research Applications
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nitroimidazole derivatives.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide involves the reduction of the nitro groups to reactive intermediates that can damage DNA and other cellular components. This leads to the inhibition of cell growth and replication, making it effective against anaerobic bacteria and protozoa . The compound targets specific molecular pathways involved in DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Another nitroimidazole used in the treatment of infections.
Ronidazole: Used primarily in veterinary medicine.
Uniqueness
N-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-propanamide is unique due to its specific structure, which allows it to target a broader range of microorganisms. Its dual nitroimidazole moieties enhance its antimicrobial activity compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


